Dedihydromitomycin B
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Overview
Description
Its chemical name is (11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo [7.4.0.02,7.04,6]trideca-1 (9),7,11-trien-8-yl)methyl carbamate . This compound is part of the mitomycin family, which is known for its antibiotic and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dedihydromitomycin B involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle complex chemical reactions. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Quality control measures are implemented to monitor the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Dedihydromitomycin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Dedihydromitomycin B has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals
Mechanism of Action
The mechanism of action of Dedihydromitomycin B involves its interaction with DNA, leading to the inhibition of DNA synthesis and function. This is achieved through the formation of cross-links between DNA strands, which prevents the replication and transcription processes. The compound’s molecular targets include DNA and various enzymes involved in DNA synthesis .
Comparison with Similar Compounds
- Mitomycin C
- Porfiromycin
- N-methyl-mitomycin C
- 7-hydroxy-porfiromycin
Comparison: Dedihydromitomycin B is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other mitomycins. For example, while Mitomycin C is widely used as an anticancer agent, this compound may offer different therapeutic benefits or improved efficacy in certain applications .
Properties
CAS No. |
15973-07-6 |
---|---|
Molecular Formula |
C16H17N3O5 |
Molecular Weight |
331.32 g/mol |
IUPAC Name |
[(4S,6S)-11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),7,11-trien-8-yl]methyl carbamate |
InChI |
InChI=1S/C16H17N3O5/c1-6-13(20)12-9(14(21)15(6)23-3)7(5-24-16(17)22)10-11-8(18(11)2)4-19(10)12/h8,11H,4-5H2,1-3H3,(H2,17,22)/t8-,11-,18?/m0/s1 |
InChI Key |
FSJQMPDKDHPEJH-QHTVANGCSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3=C2COC(=O)N)N4C)OC |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H](C3=C2COC(=O)N)N4C)OC |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3=C2COC(=O)N)N4C)OC |
Origin of Product |
United States |
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